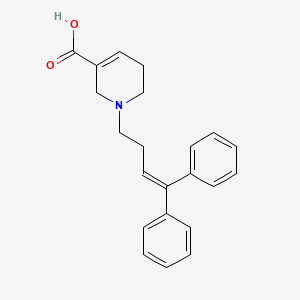
3-Pyridinecarboxylic acid,1-(4,4-diphenyl-3-butenyl)-1,2,5,6-tetrahyd ro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid,1-(4,4-diphenyl-3-butenyl)-1,2,5,6-tetrahydro- is a heterocyclic organic compound. It is known for its complex structure, which includes a pyridine ring and a butenyl group with diphenyl substituents. This compound is often used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid,1-(4,4-diphenyl-3-butenyl)-1,2,5,6-tetrahydro- typically involves multi-step organic reactions. One common method includes the reaction of pyridinecarboxylic acid with a butenyl group in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common to achieve high yields and purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid,1-(4,4-diphenyl-3-butenyl)-1,2,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid,1-(4,4-diphenyl-3-butenyl)-1,2,5,6-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid,1-(4,4-diphenyl-3-butenyl)-1,2,5,6-tetrahydro- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride
- 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride
Uniqueness
3-Pyridinecarboxylic acid,1-(4,4-diphenyl-3-butenyl)-1,2,5,6-tetrahydro- is unique due to its specific structure, which includes a pyridine ring and a butenyl group with diphenyl substituents. This structure imparts distinct chemical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
85375-88-8 |
|---|---|
Molekularformel |
C22H23NO2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(4,4-diphenylbut-3-enyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C22H23NO2/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-14H,7-8,15-17H2,(H,24,25) |
InChI-Schlüssel |
NNHFTYXKYCVPFN-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=C1)C(=O)O)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC(=C1)C(=O)O)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
N-(4,4-diphenyl-3-butenyl)guvacine SK and F 100330-A SKF-100330A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















